molecular formula C19H16FN3O4S B2908647 1-(3-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946245-89-2

1-(3-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2908647
CAS RN: 946245-89-2
M. Wt: 401.41
InChI Key: HEFCHNKNIDWLRX-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine-3-carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. One possible method could involve the use of Suzuki-Miyaura coupling, a widely-used reaction in organic synthesis that involves the coupling of a boronic acid or ester with a halide under palladium catalysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely contribute to the compound’s overall polarity, while the dihydropyridine ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorobenzyl and sulfamoylphenyl groups could increase the compound’s overall polarity, potentially affecting its solubility in various solvents .

Mechanism of Action

Target of Action

Similar compounds, such as indole-based fluorinated chalcones and their benzenesulfonamide analogs, have been studied for their antibacterial and antituberculosis effects . Therefore, it’s plausible that this compound may also target bacterial and mycobacterial enzymes or proteins.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to exhibit antibacterial and antituberculosis activities , suggesting that they may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Similar compounds have been shown to exhibit antibacterial and antituberculosis activities , suggesting that they may lead to the death of these organisms or inhibit their growth.

Future Directions

The future research directions for this compound could be quite varied, depending on its physical and chemical properties and potential biological activity. It could be studied further for its potential uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-15-6-8-16(9-7-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCHNKNIDWLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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